molecular formula C8H12ClNO B6189405 2,4,5-trimethylpyridin-3-ol hydrochloride CAS No. 101870-79-5

2,4,5-trimethylpyridin-3-ol hydrochloride

Cat. No.: B6189405
CAS No.: 101870-79-5
M. Wt: 173.6
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Description

2,4,5-Trimethylpyridin-3-ol hydrochloride is a chemical compound with a pyridine ring structure substituted with three methyl groups and a hydroxyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethylpyridin-3-ol hydrochloride typically involves the chlorination of pyridoxine (vitamin B6) to form intermediate compounds, which are then subjected to reductive cleavage and bromination to yield the desired product . The reaction conditions often include the use of specific reagents such as acid chlorides and borane for the reduction steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethylpyridin-3-ol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to modulate immune responses and inhibit angiogenesis makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

101870-79-5

Molecular Formula

C8H12ClNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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